molecular formula C20H16ClF3N4O2S2 B3017688 N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethylbenzamide CAS No. 392299-20-6

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethylbenzamide

Cat. No.: B3017688
CAS No.: 392299-20-6
M. Wt: 500.94
InChI Key: AFAGRNCFWNHKSC-UHFFFAOYSA-N
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Description

N-{5-[({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethylbenzamide is a structurally complex small molecule featuring a 1,3,4-thiadiazole core substituted with two distinct pharmacophores:

  • A 3,5-dimethylbenzamide moiety, which contributes to lipophilicity and may influence bioavailability.

The 1,3,4-thiadiazole scaffold is well-documented for its biological versatility, including insecticidal, fungicidal, and antimicrobial activities .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O2S2/c1-10-5-11(2)7-12(6-10)17(30)26-18-27-28-19(32-18)31-9-16(29)25-15-8-13(20(22,23)24)3-4-14(15)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAGRNCFWNHKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethylbenzamide typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the sulfanyl group and the attachment of the 2-chloro-5-(trifluoromethyl)phenyl group. The final step involves the formation of the benzamide moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for various therapeutic properties:

  • Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial effects against a range of pathogens, suggesting potential as an antibiotic or antifungal agent.
  • Anticancer Properties : Research has shown that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Its structural features enhance its binding affinity to cancer-related enzymes .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for treating chronic inflammatory diseases.

Chemical Reactions and Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Oxidation and Reduction Reactions : The sulfanyl group can be oxidized to sulfoxides or sulfones, while other functional groups may undergo reduction reactions to yield various derivatives.
  • Substitution Reactions : The chloro groups are reactive and can participate in nucleophilic substitution reactions with amines or thiols, facilitating the synthesis of more complex molecules.

Material Science

In industry, this compound can be utilized in the development of new materials with tailored properties:

  • Polymer Development : Its unique chemical structure allows for incorporation into polymer matrices, potentially enhancing mechanical and thermal properties.
  • Coatings : The compound's chemical stability and reactivity can be exploited to create specialized coatings with antimicrobial or protective characteristics.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethylbenzamide on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a new antibiotic formulation.

Mechanism of Action

The mechanism of action of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activities References
Target Compound 1,3,4-thiadiazole 3,5-Dimethylbenzamide; [2-Cl-5-(CF₃)phenyl]carbamoylmethyl-sulfanyl ~545.9* Inferred insecticidal/fungicidal N/A
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) 1,3,4-thiadiazole Phenylcarbamoyl, methoxybenzoate 369.4 Not specified
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole 3,5-Dimethylphenyl, methylsulfanyl-benzylidene 379.5 Insecticidal, fungicidal
Thiazol-5-ylmethyl carbamate analogs (e.g., compounds l, m, w–z) Thiazole Hydroxy, ureido, hydroperoxypropan-2-yl, phenyl 600–800 (approx.) Not specified (pharmacopeial)

*Calculated molecular weight based on formula derived from IUPAC name.

Key Observations:

The 3,5-dimethylphenyl group in the target compound and (E)-5-(3,5-dimethylphenyl)... () suggests a shared preference for lipophilic aryl substituents, which may enhance membrane permeability .

Substituent Impact :

  • The trifluoromethyl (CF₃) and chloro groups in the target compound introduce strong electron-withdrawing effects, likely improving metabolic stability compared to LS-03205’s methoxybenzoate .
  • Methylsulfanyl in ’s compound vs. carbamoylmethyl-sulfanyl in the target compound highlights divergent strategies for modulating solubility: methylsulfanyl increases hydrophobicity, while the carbamoyl group may enable hydrogen bonding .

Biological Activity

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethylbenzamide is a complex compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of:

  • A thiadiazole ring which is integral to many biologically active compounds.
  • A benzamide group that enhances its interaction with biological targets.
  • A trifluoromethylphenyl substituent , which may influence its lipophilicity and overall biological activity.

Biological Activities

  • Antimicrobial Properties :
    • Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity. Studies indicate that compounds containing the thiadiazole ring can inhibit various bacterial and fungal strains due to their ability to disrupt cellular processes .
  • Anticancer Activity :
    • Research has shown that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth. The compound's structural features suggest it may interact with tyrosine kinase enzymes, which are crucial in cancer signaling pathways .
  • Anti-inflammatory Effects :
    • Several studies have highlighted the anti-inflammatory properties of thiadiazole derivatives. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Analgesic and Antipyretic Activities :
    • The analgesic effects of thiadiazole compounds have been documented, indicating their potential use in pain management therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Interaction : The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes efficiently, enhancing their bioavailability and interaction with intracellular targets .
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrase and lipoxygenase, disrupting metabolic pathways essential for cell survival and proliferation .
  • Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial and fungal strains .
AnticancerInduces apoptosis; inhibits tyrosine kinases .
Anti-inflammatoryModulates inflammatory pathways .
AnalgesicProvides pain relief in experimental models .

Case Study: Anticancer Efficacy

A study investigating the anticancer properties of thiadiazole derivatives found that this compound significantly reduced tumor growth in xenograft models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions. For example, coupling N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) forms intermediate thiosemicarbazides. Subsequent cyclization in DMF with iodine and triethylamine removes atomic sulfur (S₈) to yield the thiadiazole core . Optimize reaction time and stoichiometric ratios (e.g., iodine as an oxidizing agent) to reduce side products. Monitor purity via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology : Use ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example:

  • The sulfanyl (-S-) group in the thiadiazole ring appears as a singlet in ¹H NMR (~δ 3.5–4.0 ppm).
  • The trifluoromethyl (-CF₃) group shows a distinct quartet in ¹⁹F NMR (~δ -60 to -65 ppm) .
  • IR spectroscopy can validate carbamoyl (C=O stretch ~1650–1700 cm⁻¹) and thiadiazole (C=N stretch ~1500–1550 cm⁻¹) functionalities.

Q. What solvent systems are suitable for crystallization, and how does molecular packing affect X-ray diffraction analysis?

  • Methodology : Polar aprotic solvents like DMF or DMSO are effective for recrystallization. For X-ray analysis, slow evaporation at controlled temperatures (20–25°C) promotes single-crystal growth. The compound’s thiadiazole and benzamide moieties often form π-π stacking interactions, influencing crystal symmetry and unit cell parameters. Use SHELX software for structure refinement, ensuring R-factors < 0.05 for high confidence .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Perform dose-response assays (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) to identify therapeutic windows.
  • Use molecular docking to assess binding affinity to bacterial targets (e.g., acps-pptase enzymes) versus human off-targets (e.g., kinases). The trifluoromethyl group may enhance bacterial membrane permeability while reducing mammalian cell uptake .
  • Validate selectivity via gene knockout studies in bacterial strains (e.g., E. coli Δacps-pptase mutants) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodology :

  • Apply QSAR models to correlate substituent electronegativity (e.g., -Cl, -CF₃) with logP and solubility. The 3,5-dimethylbenzamide group may reduce metabolic degradation by cytochrome P450 enzymes .
  • Simulate blood-brain barrier permeability using Molinspiration or SwissADME. The sulfanyl linker may improve solubility but require PEGylation for sustained release .

Q. What experimental approaches validate the compound’s mechanism of action in bacterial proliferation inhibition?

  • Methodology :

  • Conduct enzymatic assays with purified acps-pptase to measure inhibition kinetics (Km/Vmax changes).
  • Use fluorescence microscopy with SYTOX Green to confirm membrane disruption in Gram-negative bacteria.
  • Perform transcriptomic profiling (RNA-seq) to identify downregulated pathways (e.g., fatty acid biosynthesis) .

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